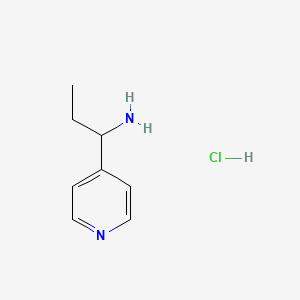

(R)-1-(Pyridin-4-yl)propan-1-aminehydrochloride

Description

(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride (CAS 60289-68-1) is a chiral amine derivative featuring a pyridine ring substituted with a propylamine group at the 1-position. The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its stability and solubility, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name |

1-pyridin-4-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h3-6,8H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHUQCUWRLXHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-yl)propan-1-aminehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a pyridine derivative.

Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or reagents.

Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(Pyridin-4-yl)propan-1-aminehydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-yl)propan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that 1-PPA hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have been shown to act as modulators or inhibitors in these pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Case Study: Neurotransmitter Interaction

- Study : In vitro studies demonstrated that 1-PPA hydrochloride interacts with serotonin receptors.

- Findings : The compound exhibited dose-dependent modulation of receptor activity, indicating its potential as a therapeutic agent for mood disorders.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features suggest that it may disrupt bacterial cell wall biosynthesis, similar to other known antimicrobial agents.

Case Study: Antimicrobial Screening

- Study : A screening campaign evaluated the efficacy of 1-PPA hydrochloride against various bacterial strains.

- Results : Moderate antibacterial activity was observed, prompting further exploration into its mechanism of action .

Organic Synthesis Applications

1-PPA hydrochloride serves as a versatile building block in organic synthesis. The presence of both an amine group and a heterocyclic pyridine ring allows for various modifications, leading to the development of new compounds with desired functionalities.

The unique structural properties of 1-PPA hydrochloride allow for its use in developing new materials. Its ability to self-assemble into supramolecular structures has been explored for applications in nanotechnology and materials science.

Case Study: Supramolecular Structures

- Research Focus : Investigating the self-assembly behavior of 1-PPA hydrochloride in solution.

- Findings : The compound formed stable aggregates that could be utilized in drug delivery systems .

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Free Base

- (S)-1-(Pyridin-4-yl)propan-1-amine hydrochloride (CAS 1311254-88-2):

This enantiomer shares identical physicochemical properties (e.g., molecular weight, solubility) with the R-form but differs in chiral activity, which may influence receptor binding or metabolic pathways . - 1-(Pyridin-4-yl)propan-1-amine (CAS 186029-03-8):

The free base lacks the hydrochloride counterion, reducing polarity and aqueous solubility. This difference impacts its utility in formulations requiring salt-enhanced stability .

Substituent Variations

- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4): Replacing the propan-1-amine group with a pyrrolidine ring introduces conformational rigidity. The dihydrochloride salt increases acidity and may alter bioavailability compared to the mono-hydrochloride target compound.

- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride (CAS 878775-54-3): The allyl and pyridinylmethyl substituents increase molecular complexity (topological polar surface area: 24.9 Ų) and hydrogen-bonding capacity (3 donors, 2 acceptors). These traits suggest distinct solubility and pharmacokinetic profiles compared to the target compound .

Pharmacological Profiles

Data Table: Key Properties of (R)-1-(Pyridin-4-yl)propan-1-amine Hydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Hydrogen Bond Donors/Acceptors | Key Features |

|---|---|---|---|---|---|

| (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride | 60289-68-1 | C8H13ClN2 | 172.66 g/mol | 2 / 3 | Chiral R-configuration, hydrochloride salt |

| (S)-1-(Pyridin-4-yl)propan-1-amine hydrochloride | 1311254-88-2 | C8H13ClN2 | 172.66 g/mol | 2 / 3 | Chiral S-configuration |

| 1-(Pyridin-4-yl)propan-1-amine | 186029-03-8 | C8H12N2 | 136.20 g/mol | 1 / 2 | Free base, lower solubility |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C9H15Cl2N3 | 236.14 g/mol | 4 / 3 | Rigid pyrrolidine substituent |

| (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride | 878775-54-3 | C9H14Cl2N2 | 221.13 g/mol | 3 / 2 | Allyl group, higher complexity |

Biological Activity

(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride, also known as (R)-1-(Pyridin-4-yl)propan-1-amine HCl, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

The compound has the molecular formula and a molecular weight of 209.12 g/mol. It appears as a white crystalline solid and is soluble in water, which facilitates its use in various biological assays and applications .

The biological activity of (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors. Research indicates that it may act as a modulator or inhibitor in specific pathways involving serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders .

Interaction with Receptors

The compound has shown notable affinity for the 5-HT_1A receptor, which is involved in regulating mood and anxiety. Studies have demonstrated that antagonists of this receptor can inhibit the growth of certain tumor cell lines, suggesting potential applications in oncology . Additionally, its interaction profile indicates that it could influence neurotransmitter release and receptor activation, thereby impacting various physiological processes.

Biological Activity Data

Case Studies

- Neuropsychiatric Disorders : A study evaluated the effects of (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride on serotonin receptors in animal models. Results indicated significant modulation of serotonergic activity, correlating with reduced anxiety-like behaviors .

- Cancer Research : In vitro studies demonstrated that compounds structurally similar to (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride exhibited anti-proliferative effects on prostate cancer cell lines (PC-3, DU-145). The mechanism was linked to receptor-mediated pathways influencing tumor growth .

- Pharmacological Evaluations : Pharmacological evaluations revealed that this compound could serve as a scaffold for developing new therapeutic agents targeting neurological disorders due to its ability to interact with key neurotransmitter systems .

Comparative Analysis with Similar Compounds

The biological activity of (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride can be contrasted with its enantiomer, (S)-1-(Pyridin-4-yl)propan-1-ammonium hydrochloride. Differences in receptor affinity and biological effects highlight the importance of chirality in drug design.

| Compound | CAS Number | Biological Activity |

|---|---|---|

| (R)-1-(Pyridin-4-yl)propan-1-ammonium hydrochloride | 1311254-88-2 | 5-HT_1A modulation |

| (S)-1-(Pyridin-4-yl)propan-1-ammonium hydrochloride | 1311254-93-9 | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.